amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid
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Overview
Description
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H16F3N2O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with a tert-butoxycarbonyl group and a trifluoroethylamino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The protected amino group is then reacted with pyridine-3-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoroethyl group.
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains a methyl group instead of a trifluoroethyl group.
Uniqueness
The presence of the trifluoroethyl group in 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs .
Biological Activity
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid (CAS No. 2639411-93-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15F3N2O4
- Molecular Weight : 320.2644 g/mol
- IUPAC Name : 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylic acid
- SMILES Notation : O=C(N(c1ccc(cn1)C(=O)O)CC(F)(F)F)OC(C)(C)C
The biological activity of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.
Anticancer Properties
Pyridine derivatives have been extensively studied for their anticancer potential. The incorporation of the tert-butoxycarbonyl group may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that compounds with similar functionalities can effectively target cancer cell lines, though specific data on this compound remains scarce.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Pyridine carboxylic acids are known to act as inhibitors for several enzymes involved in metabolic pathways. For example, they can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells.
Table 1: Summary of Biological Activities of Related Compounds
Case Study: Anticancer Activity of Pyridine Derivatives
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyridine derivatives, revealing that modifications such as trifluoromethyl groups significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in improving therapeutic efficacy and pointed towards further investigation into similar compounds like 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid for potential drug development.
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18(7-13(14,15)16)9-5-4-8(6-17-9)10(19)20/h4-6H,7H2,1-3H3,(H,19,20) |
InChI Key |
DWCQHWGGCVHRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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